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Compound of Interest

Compound Name: 3-Sulfanyl-D-isovaline

Cat. No.: B15347966

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 3-Sulfanyl-D-isovaline is not readily
available in published literature. This guide provides a predicted spectroscopic profile based on
the known data of D-isovaline and the characteristic spectral features of analogous thiol-
containing compounds. All presented data should be considered theoretical and requires
experimental verification.

Introduction

3-Sulfanyl-D-isovaline is a derivative of the non-proteinogenic amino acid D-isovaline, which
is of significant interest in astrobiology and studies on the origin of life due to its discovery in
meteorites[1]. The introduction of a sulfanyl (thiol) group at the 3-position is anticipated to
impart unique chemical properties, making it a molecule of interest for pharmaceutical and
peptidomimetic research. A thorough spectroscopic characterization is the foundational step for
any further investigation into its biological activity and potential applications. This guide outlines
the predicted spectroscopic characteristics and the detailed experimental protocols required for
such an analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis
of 3-Sulfanyl-D-isovaline. These predictions are derived from the analysis of D-isovaline and
known substituent effects of a thiol group.
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Table 1: Predicted *H NMR Spectral Data

Solvent: D20
Chemical Shift . . .
Multiplicity Integration Assignment Notes

(3, ppm)

~1.0 t 3H -CH2CHs

~1.4 s 3H o-CHs

~1.7 q 2H -CH2CHs
This peak is
exchangeable

~25-28 s (broad) 1H -SH with D20 and
may not be
observed.

Table 2: Predicted **C NMR Spectral Data

Solvent: D20
Chemical Shift (6, ppm) Assignment Notes
~10 -CH2CHs
~25 a-CHs
~35 -CH2CHs
uaternary carbon, may show
~ 60 a-C Q y Y
a weaker signal.
~ 180 -COOH

Table 3: Predicted Mass Spectrometry Data

lonization Method: Electrospray (ESI)
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miz lon Notes

Predicted exact mass for
150.0640 [M+H]*

CsH12NO2S+

Predicted exact mass for
148.0483 [M-H]~-

CsH10NO2S~

Potential fragment from loss of
104.0529 [M+H - H2S - H20]* )

hydrogen sulfide and water.

Potential fragment from
74.0600 [M+H - CaH7S]*+

cleavage of the side chain.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Sample State: Solid (KBr pellet)

Wavenumber (cm—?) Intensity Assignment
O-H stretch (carboxylic acid)
~ 3400-2500 Broad .
and N-H stretch (amine)
~ 2960-2850 Medium-Strong C-H stretch (aliphatic)
~ 2550-2600 Weak S-H stretch[2][3]
C=0 stretch (carboxylic acid)
~1700-1725 Strong
[4]
~ 1640-1550 Medium N-H bend (amine)
~ 1465 Medium C-H bend (CHz and CHs)[2]

Table 5: Predicted Circular Dichroism (CD)
Spectroscopy Data

Solvent: Aqueous Buffer
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Wavelength (nm) Predicted Cotton Effect Notes

The sign of the Cotton effect
for a-methylated amino acids
like isovaline can differ from
~190-220 Negative or Positive proteinogenic amino acids[5].
The introduction of the sulfanyl
group may further influence

the chiroptical properties.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Sulfanyl-D-isovaline in 0.5-0.7
mL of a suitable deuterated solvent (e.g., D20, DMSO-ds). Add a small amount of a
reference standard (e.g., DSS or TMS).

* 'H NMR Spectroscopy:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2
seconds.

o To confirm the presence of the exchangeable -SH proton, a D20 exchange experiment
can be performed.

e 13C NMR Spectroscopy:

o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.
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o Typical parameters: 100-150 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5
seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

o To unambiguously assign all proton and carbon signals and confirm connectivity, acquire
2D NMR spectra (e.g., COSY for *H-1H correlations, HSQC for direct 1H-13C correlations,
and HMBC for long-range tH-13C correlations).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study

fragmentation patterns.

Methodology:

Sample Preparation: Prepare a dilute solution of 3-Sulfanyl-D-isovaline (e.g., 10-100 puM) in
a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion
mode, or with 0.1% ammonium hydroxide for negative ion mode).

High-Resolution Mass Spectrometry (HRMS):

o Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using
electrospray ionization (ESI).

o Acquire spectra in both positive and negative ion modes to determine the accurate mass
of the molecular ions ([M+H]* and [M-H]").

o Use the accurate mass to calculate the elemental formula.

Tandem Mass Spectrometry (MS/MS):

o Select the molecular ion as the precursor ion and subject it to collision-induced
dissociation (CID) or higher-energy collisional dissociation (HCD)[6][7].
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o Analyze the resulting fragment ions to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o Data Acquisition:
o Place the sample in the IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups (e.g., O-H, N-H, C-H, C=0, S-H)[2][3].

Circular Dichroism (CD) Spectroscopy
Obijective: To confirm the stereochemistry and study the chiroptical properties of the molecule.

Methodology:

o Sample Preparation: Prepare a solution of 3-Sulfanyl-D-isovaline in a suitable solvent (e.g.,
water, methanol, or a buffer solution) in a quartz cuvette with a known path length (e.g., 1
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mm or 1 cm). The concentration should be optimized to give a suitable signal-to-noise ratio
without saturating the detector.

o Data Acquisition:
o Place the cuvette in a CD spectrophotometer.
o Record the CD spectrum over a desired wavelength range (e.g., 190-300 nm).

o Record a baseline spectrum of the solvent in the same cuvette and subtract it from the
sample spectrum.

» Data Analysis: The resulting spectrum will show positive or negative peaks (Cotton effects) at
wavelengths where the molecule absorbs circularly polarized light differently. The sign and
magnitude of these peaks are characteristic of the molecule's stereochemistry[8].

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the spectroscopic characterization.

Logical Relationships in Spectroscopic Analysis
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Caption: Interrelation of spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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